Product packaging for 1-[(2-Bromophenyl)methyl]azetidin-3-ol(Cat. No.:CAS No. 1339189-73-9)

1-[(2-Bromophenyl)methyl]azetidin-3-ol

Katalognummer: B1489778
CAS-Nummer: 1339189-73-9
Molekulargewicht: 242.11 g/mol
InChI-Schlüssel: WVMXBWSRSPSBIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

1-[(2-Bromophenyl)methyl]azetidin-3-ol is a synthetic organic compound belonging to the class of azetidine derivatives. It features an azetidine ring, a four-membered nitrogen heterocycle, substituted with a hydroxymethyl group at the 3-position and a 2-bromobenzyl group at the nitrogen atom. The bromophenyl moiety provides a distinct molecular architecture that is valuable in medicinal chemistry and drug discovery research, particularly as a building block for the synthesis of more complex molecules . Azetidines and the related azetidin-2-ones (beta-lactams) are recognized as privileged structures in pharmaceutical development due to their wide range of biological activities . Beyond the well-known antibiotic properties of beta-lactams, the azetidine ring system is investigated for its potential in numerous other therapeutic areas . Researchers value this scaffold for its potential to modulate various biological targets. As such, this compound serves as a versatile intermediate or precursor in organic synthesis. It can be used to explore structure-activity relationships (SAR) or to create compound libraries for high-throughput screening. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12BrNO B1489778 1-[(2-Bromophenyl)methyl]azetidin-3-ol CAS No. 1339189-73-9

Eigenschaften

IUPAC Name

1-[(2-bromophenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-10-4-2-1-3-8(10)5-12-6-9(13)7-12/h1-4,9,13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMXBWSRSPSBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-[(2-Bromophenyl)methyl]azetidin-3-ol is a compound that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, including its antibacterial, anticancer, and other pharmacological activities. The analysis is based on diverse research findings and case studies.

Chemical Structure and Properties

The compound this compound features a four-membered azetidine ring substituted with a bromophenyl group, which influences its biological activity. The presence of the hydroxyl group at the 3-position of the azetidine ring is significant for its interaction with biological targets.

Antimicrobial Activity

Azetidine derivatives, including those similar to this compound, have been reported to exhibit significant antimicrobial properties. Research indicates that compounds with an azetidine structure can inhibit the growth of various bacteria and fungi. For instance, azetidinone derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Azetidine Derivatives

Compound NameTarget OrganismActivity (MIC)
This compoundE. coliTBD
Azetidinone Derivative AStaphylococcus aureusTBD
Azetidinone Derivative BCandida albicansTBD

Anticancer Activity

The anticancer potential of azetidine derivatives has been extensively studied. For example, certain azetidinone compounds have demonstrated the ability to inhibit proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancer cells . The mechanism often involves the disruption of cell cycle progression and induction of apoptotic pathways.

Case Study: Anticancer Effects
In a study involving this compound analogs, researchers found that these compounds exhibited significant antiproliferative effects against human breast cancer cell lines (MCF-7 and MDA-MB-231). The study highlighted that structural modifications influenced their potency, with specific substitutions enhancing activity .

Other Biological Activities

Beyond antimicrobial and anticancer effects, azetidine derivatives have been recognized for various other pharmacological activities:

  • Anti-inflammatory : Some studies suggest that azetidine compounds can reduce inflammation markers in vitro.
  • Antiviral : Certain analogs exhibit antiviral properties against specific viral strains.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Many azetidine derivatives function as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
  • Cell Membrane Interaction : The lipophilic nature of the bromophenyl group may facilitate interactions with cellular membranes, affecting permeability and leading to cell death.
  • Apoptosis Induction : Compounds have been shown to activate apoptotic pathways, particularly in cancer cells.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-[(2-Bromophenyl)methyl]azetidin-3-ol, identified by its CAS number 1339189-73-9, possesses an azetidine ring that contributes to its biological activity. The presence of the bromophenyl group enhances its interaction with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, derivatives of azetidine have been evaluated for their effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Azetidine derivatives have shown potential as anticancer agents. Research has demonstrated that compounds containing azetidine structures can inhibit cell proliferation in various cancer cell lines. For example, studies on azetidin-2-one derivatives indicated their efficacy against breast cancer cells, suggesting that modifications to the azetidine structure may enhance antiproliferative activity .

Cannabinoid Receptor Modulation

This compound and its analogs have been investigated for their ability to modulate cannabinoid receptors, particularly the Cannabinoid-1 receptor. These compounds may serve as antagonists or inverse agonists, offering therapeutic potential in treating conditions such as anxiety disorders, cognitive deficits, and substance abuse disorders .

Synthesis and Optimization

The synthesis of this compound involves several steps that can be optimized for yield and purity. Recent advancements in synthetic methodologies have allowed for more efficient production of azetidine derivatives, which is crucial for their evaluation in biological assays .

Table 1: Summary of Biological Activities

Activity TypeCompound ExampleTarget Organism/Cell TypeReference
AntimicrobialAzetidine Derivative AStaphylococcus aureus
AnticancerAzetidine Derivative BMCF-7 Breast Cancer Cells
Cannabinoid ModulationThis compoundCB1 Receptor

Vergleich Mit ähnlichen Verbindungen

1-[(3-Bromophenyl)methyl]azetidin-3-ol (CAS 13434-19-0)

  • Key Difference : Bromine substitution at the meta position (3-bromo) instead of the ortho position (2-bromo).
  • This compound is commercially available with ISO-certified suppliers, indicating its utility in synthetic chemistry .

1-[(4-Bromo-2,6-dimethoxyphenyl)methyl]azetidin-3-ol (Compound 45)

  • Key Difference : Bromine at the para position (4-bromo) combined with methoxy groups at the 2- and 6-positions.
  • Impact : Methoxy groups increase electron density and steric bulk, which may alter binding affinity in biological targets. This compound was synthesized via a multi-step route involving reductive amination and etherification, highlighting synthetic challenges compared to simpler bromophenyl analogs .

Functional Group Modifications

1-Benzhydrylazetidin-3-ol (CAS 18621-17-5)

  • Key Difference : Replacement of the bromophenyl group with a diphenylmethyl (benzhydryl) moiety.
  • This compound is listed with multiple regulatory identifiers (e.g., DSSTox, ChEMBL ID), suggesting its use in early-stage drug discovery .

1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methylpiperazinyl)methyl]-1H-indole (Dimesylate Dihydrate)

  • Key Difference : Incorporation of a sulfonyl group and indole core instead of azetidine.
  • Impact : The sulfonyl group enhances hydrogen-bonding capacity, improving 5-HT6 receptor antagonism. Salt formation (dimesylate dihydrate) was employed to optimize solubility and stability for clinical development .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents logP* (Predicted)
1-[(2-Bromophenyl)methyl]azetidin-3-ol C₁₀H₁₂BrNO 242.12 2-bromobenzyl, azetidin-3-ol ~1.8
1-[(3-Bromophenyl)methyl]azetidin-3-ol C₁₀H₁₂BrNO 242.12 3-bromobenzyl, azetidin-3-ol ~1.7
1-Benzhydrylazetidin-3-ol C₁₆H₁₇NO 239.32 Diphenylmethyl, azetidin-3-ol ~3.2

*logP estimated using fragment-based methods.

Vorbereitungsmethoden

General Synthetic Strategies for Azetidin-3-ol Derivatives

Azetidin-3-ol derivatives are commonly synthesized through cyclization reactions involving β-lactams or azetidine ring formation via intramolecular nucleophilic substitution or aza-Michael addition. The hydroxyl group at the 3-position can be introduced through hydroxy-substituted precursors or by selective functional group transformations post-cyclization.

Preparation of 1-[(2-Bromophenyl)methyl]azetidin-3-ol: Literature-Based Methods

While direct literature specifically on this compound is limited, closely related synthetic routes for azetidine derivatives with aromatic substituents provide valuable insights. The following methods have been identified as relevant and adaptable:

Cyclization via β-Lactam Formation and Subsequent Reduction

  • Starting Materials: 2-Bromobenzyl derivatives and β-lactam precursors.
  • Method: A modified β-lactam synthesis involves reacting 2-bromo-substituted aromatic acetic acids with imines under activating conditions (e.g., Mukaiyama reagent) and bases like triethylamine in solvents such as dichloromethane.
  • Reaction Conditions: Thermal reflux or microwave-assisted heating at temperatures ranging from 50 °C to 100 °C.
  • Outcome: Formation of bis-β-lactams which can be further reduced or transformed to azetidin-3-ol derivatives.

A representative example from related β-lactam synthesis shows that microwave-assisted reactions at 100 °C for 15-25 minutes in dichloromethane using Mukaiyama reagent and triethylamine yield bis-β-lactams with yields up to 78% (Table 1).

Entry Product Solvent Reagent Condition Time (min) Yield (%)
4 9a CH2Cl2 Mukaiyama reagent Microwave, 100 °C 25 78
5 9a CH2Cl2 Mukaiyama reagent Microwave, 100 °C 15 75

Use of 2-(Bromophenyl)acetic Acid Derivatives

  • Preparation of Key Intermediates: 2-(Bromophenyl)acetic acid can be reacted with sodium hydroxide and 2-bromoacetic acid under reflux in aqueous media to form intermediates suitable for azetidine ring closure.
  • Cyclization: Subsequent reaction with imines in the presence of activating agents and bases leads to azetidine ring formation.

Intramolecular Cyclization via Aza-Michael Addition

  • Reagents: Hydroxy-substituted β-keto nitriles or related compounds can undergo aza-Michael addition followed by intramolecular cyclization using bases such as sodium hydride.
  • Conditions: Typically conducted in benzene at elevated temperatures (~60 °C) for short durations (~20 min).
  • Result: Formation of azetidine derivatives with hydroxyl substituents on the ring.

Detailed Procedure Example (Adapted from Related β-Lactam Synthesis)

Procedure A (Thermal Method):

  • Mix 2-(4-(carboxymethoxy)phenyl)acetic acid (0.4 g, 1.91 mmol) with Mukaiyama reagent (1.03 g, 4.04 mmol) in anhydrous dichloromethane (25 mL).
  • Add triethylamine (1.28 mL, 9.18 mmol) and stir under nitrogen atmosphere at 50 °C for 5 hours.
  • Cool the reaction mixture, wash sequentially with water, 5% HCl aqueous solution, and water again.
  • Dry the organic layer over sodium sulfate, remove solvent under reduced pressure.
  • Purify the crude product by silica gel column chromatography (n-hexane/ethyl acetate 10:3).

Procedure B (Microwave-Assisted Method):

  • Combine 2-(4-(carboxymethoxy)phenyl)acetic acid (0.04 g, 0.2 mmol), Mukaiyama reagent (0.11 g, 0.2 mmol), triethylamine (0.11 mL, 0.8 mmol), and imine (0.07 g, 0.4 mmol) in dichloromethane.
  • Heat the mixture in a microwave reactor at 100 °C for 15 minutes.
  • Concentrate under vacuum and purify by column chromatography as above.

Comparative Analysis of Reaction Conditions and Yields

Parameter Thermal Reflux (50 °C) Microwave (100 °C) Microwave (100 °C) with Different Solvents
Reaction Time 5-16 hours 15-25 minutes 15-20 minutes
Yield 55-67% 75-78% 35-65% (varies with solvent)
Solvents Used Dichloromethane Dichloromethane Chloroform, Toluene
Base Triethylamine Triethylamine Triethylamine
Activating Agent Mukaiyama reagent Mukaiyama reagent Benzenesulfonyl chloride (lower yield)

Microwave-assisted synthesis significantly reduces reaction time and improves yields compared to thermal methods. Dichloromethane is the preferred solvent for optimal yield.

Summary Table of Key Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range (%)
Thermal β-Lactam Formation 2-(Bromophenyl)acetic acid, Mukaiyama reagent, Et3N, reflux in CH2Cl2 Established, straightforward Long reaction times 55-67
Microwave-Assisted β-Lactam Same as above, microwave heating at 100 °C Rapid, higher yield Requires microwave setup 75-78
Aza-Michael Addition & Cyclization Hydroxy-β-keto nitriles, NaH, benzene, 60 °C Direct ring formation with hydroxyl Limited substrate scope Up to 87 (related compounds)
Boron Trifluoride Activation Acetic anhydride, BF3 etherate, tert-butylamine Effective for activation steps Complex handling, moisture sensitive Not specified

Q & A

Basic: What are the optimal synthetic routes for 1-[(2-Bromophenyl)methyl]azetidin-3-ol?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, bromophenylmethyl derivatives can be synthesized via alkylation of azetidin-3-ol precursors with 2-bromobenzyl halides under basic conditions (e.g., NaH in DMF). Purification often requires column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the target compound . Key steps include:

  • Monitoring reaction progress via TLC.
  • Confirming structure using 1H^1 \text{H} and 13C^{13} \text{C} NMR, comparing peaks to reference data (e.g., δ 3.5–4.5 ppm for azetidine protons) .

Advanced: How does the bromophenyl substituent influence the compound’s pharmacokinetic properties?

Methodological Answer:
The 2-bromophenyl group enhances lipophilicity, improving blood-brain barrier penetration, as seen in structurally related 5-HT6 receptor antagonists like SUVN-502 . To assess this:

  • Calculate logP values (e.g., using ChemDraw or MarvinSuite).
  • Perform in vitro permeability assays (e.g., Caco-2 cell models).
  • Compare metabolic stability via liver microsome incubations with LC-MS analysis .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1H^1 \text{H} NMR identifies azetidine ring protons (δ 3.8–4.2 ppm) and bromophenyl aromatic protons (δ 7.2–7.6 ppm). 13C^{13} \text{C} NMR confirms quaternary carbons (e.g., C-Br at ~130 ppm) .
  • MS : High-resolution MS validates molecular formula (e.g., [M+H]+^+ at m/z 256.02 for C10_{10}H12_{12}BrNO).
  • IR : Detect hydroxyl (3200–3500 cm1^{-1}) and azetidine C-N (1250 cm1^{-1}) stretches .

Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound for neurological targets?

Methodological Answer:

  • Substituent Variation : Replace bromine with electron-withdrawing groups (e.g., CF3_3) to modulate receptor binding. Synthesize analogs via Suzuki-Miyaura coupling .
  • Biological Testing : Screen analogs against neurological targets (e.g., 5-HT6 or NMDA receptors) using radioligand displacement assays. Compare IC50_{50} values to establish SAR trends .
  • Computational Modeling : Dock compounds into receptor crystal structures (e.g., PDB 6WGH) to predict binding modes .

Basic: What are common impurities in the synthesis of this compound, and how are they resolved?

Methodological Answer:

  • Byproducts : Unreacted azetidin-3-ol or di-alkylated products.
  • Resolution :
    • Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for separation.
    • Characterize impurities via LC-MS/MS and 1H^1 \text{H} NMR .

Advanced: How can metabolic pathways of this compound be elucidated in preclinical models?

Methodological Answer:

  • In Vitro Studies : Incubate with liver microsomes or hepatocytes. Use LC-HRMS to identify phase I (oxidation, dehalogenation) and phase II (glucuronidation) metabolites .
  • Isotope Labeling : Synthesize 13C^{13} \text{C}-labeled analogs to track metabolic fate.
  • In Vivo Correlation : Administer to rodents, collect plasma/urine, and correlate metabolite profiles with pharmacokinetic data .

Basic: What crystallization conditions yield high-quality single crystals for X-ray studies?

Methodological Answer:

  • Solvent Systems : Use slow evaporation from ethanol/water (1:1) or dichloromethane/hexane.
  • Temperature : Crystallize at 4°C to enhance lattice formation.
  • Validation : Compare unit cell parameters (e.g., space group P21_1/c) and bond lengths (C-Br ~1.9 Å) with literature data .

Advanced: How do conflicting bioactivity data between studies arise, and how should they be resolved?

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., cell lines, agonist concentrations). For example, 5-HT6 receptor activity varies between CHO and HEK293 cells .
  • Statistical Validation : Perform meta-analysis using tools like GraphPad Prism. Apply Hill slopes to normalize dose-response curves.
  • Reproducibility : Replicate studies with standardized protocols (e.g., NIH Rigor and Reproducibility guidelines) .

Basic: What in vitro models are suitable for initial neuroprotective activity screening?

Methodological Answer:

  • Neurite Outgrowth Assays : Use SH-SY5Y cells treated with amyloid-β, quantify neurite length via ImageJ.
  • Oxidative Stress Models : Expose PC12 cells to H2_2O2_2, measure viability via MTT assay. Include positive controls (e.g., donepezil) .

Advanced: How can computational chemistry predict off-target interactions for this compound?

Methodological Answer:

  • Pharmacophore Mapping : Use Schrödinger Phase to identify shared features with known kinase inhibitors.
  • Machine Learning : Train models on ChEMBL bioactivity data to predict CYP450 or hERG channel binding.
  • Validation : Test top predictions in orthogonal assays (e.g., patch-clamp for hERG inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-Bromophenyl)methyl]azetidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-[(2-Bromophenyl)methyl]azetidin-3-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.